Cyanoginosin YR

Description

Properties

Molecular Formula |

C52H72N10O13 |

|---|---|

Molecular Weight |

1045.2 g/mol |

IUPAC Name |

(5R,8S,11R,12R,15S,18S,19S)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3Z,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25-/t29-,30-,31+,32+,37-,38-,39?,40-,41-,43+/m0/s1 |

InChI Key |

OWHASZQTEFAUJC-QDLNYOLSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C\[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Cyanoginosin Yr

Producer Organisms and Environmental Occurrence

Cyanoginosin YR, a variant of microcystin (B8822318), is produced by a range of cyanobacterial genera thriving in freshwater and brackish water environments worldwide. nih.govresearchgate.net The proliferation of these toxin-producing cyanobacteria often leads to the formation of harmful algal blooms (HABs), posing a significant threat to aquatic ecosystems and public health.

Microcystis aeruginosa as a Primary Source

Microcystis aeruginosa is globally recognized as one of the most common and primary producers of microcystins, including the this compound variant. mdpi.comwikipedia.orgacademicjournals.org This species of freshwater cyanobacteria is notorious for forming extensive and toxic blooms in eutrophic lakes, ponds, and slow-moving rivers. wikipedia.org The production of a wide array of microcystin congeners, with microcystin-LR being the most prevalent, is a characteristic feature of M. aeruginosa. wikipedia.org Research has consistently identified toxic strains of M. aeruginosa in various water bodies, confirming its role as a significant source of cyanoginosins. mdpi.com

Primary Producer of this compound

| Organism | Significance | Environment |

|---|---|---|

| Microcystis aeruginosa | Globally recognized as a primary and the most common producer of microcystins, including this compound. | Eutrophic freshwater bodies such as lakes, ponds, and rivers. |

Other Cyanobacterial Genera Associated with Cyanoginosin Production

While Microcystis aeruginosa is a principal producer, several other cyanobacterial genera are also known to synthesize microcystins, and therefore potentially this compound. These include members of the orders Chroococcales, Nostocales, and Oscillatoriales. academicjournals.org Genera such as Dolichospermum (formerly Anabaena), Planktothrix, and Nostoc have been identified as producers of these hepatotoxins. nih.govepa.gov The distribution of toxin-producing capabilities across these diverse genera highlights the widespread genetic basis for microcystin synthesis within the cyanobacterial phylum.

Other Cyanobacterial Producers of Microcystins

| Genus | Order | Common Environment |

|---|---|---|

| Dolichospermum (Anabaena) | Nostocales | Freshwater |

| Planktothrix | Oscillatoriales | Freshwater |

| Nostoc | Nostocales | Freshwater and terrestrial |

| Oscillatoria | Oscillatoriales | Freshwater |

Genetic Basis of this compound Biosynthesis

The synthesis of this compound is not a product of standard ribosomal protein synthesis. Instead, it is assembled by a large, multifunctional enzyme complex encoded by the mcy gene cluster. This biosynthetic pathway involves a combination of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).

Role of Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases are modular enzymes that play a crucial role in the biosynthesis of a wide range of microbial peptides. nih.govfrontiersin.org In the case of this compound, NRPS modules are responsible for the activation and incorporation of specific amino acid precursors into the growing peptide chain. uni-potsdam.de Each NRPS module typically consists of several domains, including an adenylation (A) domain, which selects and activates the amino acid, a peptidyl carrier protein (PCP) or thiolation (T) domain, which holds the growing peptide, and a condensation (C) domain, which catalyzes the formation of the peptide bond. frontiersin.org The specific arrangement and substrate selectivity of these NRPS modules within the mcy gene cluster are key determinants of the final structure of the microcystin variant produced. unesp.br

Involvement of Polyketide Synthetases (PKS)

Polyketide synthases are another family of large, modular enzymes that are structurally and functionally similar to fatty acid synthases. wikipedia.org PKS modules are responsible for the synthesis of the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is a hallmark of all microcystins, including this compound. oup.com The PKS machinery catalyzes the sequential condensation of short-chain carboxylic acid units, typically acetate or propionate, to build the polyketide backbone of the Adda residue. nih.govwustl.edu The collaboration between NRPS and PKS systems is a classic example of a hybrid biosynthetic pathway. biorxiv.org

Identification and Characterization of mcy Gene Clusters

The entire genetic blueprint for this compound synthesis is contained within the microcystin (mcy) gene cluster. unesp.broup.com This cluster, which can be up to 55 kilobases in length, contains the genes encoding the necessary NRPS and PKS enzymes, as well as tailoring enzymes that modify the peptide backbone. oup.combiorxiv.org The mcy gene cluster is typically organized into two divergently transcribed operons, mcyA-C and mcyD-J. biorxiv.org

Key genes within the cluster include:

mcyA, mcyB, mcyC : Encode the NRPS modules responsible for incorporating several of the amino acids. biorxiv.org

mcyD : Encodes a PKS module involved in the initial steps of Adda synthesis. biorxiv.org

mcyE : A hybrid PKS/NRPS gene crucial for the formation of the Adda moiety. nih.gov

mcyG : Another hybrid PKS/NRPS gene. biorxiv.org

mcyF, mcyI, mcyJ : Code for tailoring enzymes such as an epimerase, a dehydratase, and an O-methyltransferase, which introduce further structural diversity. biorxiv.org

mcyH : Believed to encode a transporter protein involved in the export of the toxin. biorxiv.org

The presence and specific sequence of the mcy gene cluster are used as molecular markers to detect potentially toxic cyanobacteria in environmental samples. nih.gov Variations within this gene cluster, particularly in the adenylation domains of the NRPS genes, are responsible for the production of the numerous different microcystin congeners, including this compound. unesp.br

Key Genes in the mcy Cluster and Their Functions

| Gene(s) | Enzyme Type | Primary Function in Cyanoginosin Biosynthesis |

|---|---|---|

| mcyA, mcyB, mcyC | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of specific amino acids into the peptide chain. |

| mcyD | Polyketide Synthase (PKS) | Initiates the synthesis of the unique Adda amino acid. |

| mcyE, mcyG | Hybrid PKS/NRPS | Key roles in the synthesis and incorporation of the Adda moiety. |

| mcyF, mcyI, mcyJ | Tailoring Enzymes | Modify the peptide structure (e.g., epimerization, dehydration, methylation). |

| mcyH | Putative Transporter | Involved in the export of the synthesized toxin from the cell. |

Enzymology of this compound Formation

The biosynthesis of this compound is a non-ribosomal process orchestrated by a large multi-enzyme complex comprising non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govnih.gov This enzymatic machinery is encoded by the 55 kb mcy gene cluster, which contains ten genes (mcyA through mcyJ). nih.govnih.gov The synthesis begins with the production of the unique C20 amino acid, Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid), a process involving PKS and hybrid NRPS-PKS enzymes. nih.gov Following the formation of Adda, the peptide synthetase modules sequentially add the remaining six amino acids to the growing chain. nih.gov

The core of this assembly line is formed by the McyA, McyB, and McyC proteins, which are peptide synthetases containing multiple modules. researchgate.net Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. nih.gov The process culminates in the cyclization of the linear heptapeptide (B1575542), a reaction catalyzed by a thioesterase domain integrated within McyC, to form the final toxic compound. nih.govresearchgate.net

| Enzyme/Gene | Type | Primary Function in this compound Biosynthesis |

|---|---|---|

| McyA, McyB, McyC | Non-Ribosomal Peptide Synthetase (NRPS) | Activate and incorporate specific amino acids (D-Ala, L-Tyr, D-MeAsp, L-Arg) and catalyze peptide bond formation. nih.govresearchgate.net |

| McyD, McyE, McyG | Polyketide Synthase (PKS) / Hybrid NRPS-PKS | Synthesize the unique Adda side-chain, the precursor for the peptide assembly. nih.gov |

| McyJ | O-methyltransferase | A tailoring enzyme that methylates the Adda moiety. nih.gov |

| McyI | Dehydrogenase | A tailoring enzyme involved in the synthesis of the D-MeAsp residue. nih.gov |

| McyF | Aspartate Racemase | Putatively provides the D-isoform of aspartate required for synthesis. nih.gov |

Substrate Specificity in Biosynthesis

The structural diversity observed among cyanoginosins (microcystins) is largely attributed to the relaxed substrate specificity of certain enzymatic domains within the NRPS machinery. nih.govresearchgate.net The general structure of microcystins is cyclo(D-Ala-X-D-MeAsp-Z-Adda-D-Glu-Mdha), where X and Z represent variable L-amino acids. nih.govnih.gov In the case of this compound, the 'X' position is occupied by Tyrosine (Y) and the 'Z' position by Arginine (R).

The selection and activation of these specific amino acids are controlled by the adenylation (A) domains within the NRPS modules. nih.gov Specifically, the A-domain of the first module of McyB (McyB1) is responsible for recognizing and activating Tyrosine, while the A-domain of McyC activates Arginine. researchgate.netasm.orgnih.gov These A-domains function as the primary gatekeepers for amino acid incorporation. biorxiv.org However, their specificity is not absolute, which allows for the incorporation of other structurally similar amino acids, leading to the production of over 240 different microcystin variants. nih.gov Research has also suggested that the upstream condensation (C) domain, which catalyzes peptide bond formation, can influence the substrate preference of the A-domain, adding another layer of control to the biosynthesis. mdpi.com The ten amino acid residues that form the substrate-binding pocket within the A-domain are believed to be the key determinants of this specificity. nih.gov

Tailoring Enzymes and Post-Translational Modifications

After the core cyclic peptide is assembled, its structure is further modified by a suite of "tailoring" enzymes. nih.govrsc.org These enzymes catalyze post-translational modifications that are often crucial for the molecule's biological activity. rsc.orgresearchgate.net

Key tailoring enzymes in the this compound pathway include:

McyJ: This enzyme is an O-methyltransferase that adds a methyl group to the Adda moiety. nih.gov Genetic manipulation to disable the mcyJ gene results in the production of a microcystin variant that lacks this specific methyl group, confirming the enzyme's function. nih.gov

McyI: Functioning as a 2-hydroxyacid dehydrogenase, McyI is a tailoring enzyme that catalyzes a dehydrogenation step in the pathway to produce the non-proteinogenic amino acid 3-methylaspartate (D-MeAsp). nih.govresearchgate.net

McyF: This enzyme is homologous to aspartate racemases and is believed to be responsible for providing the D-aspartate precursor for the D-MeAsp residue. nih.gov

Another critical modification is the formation of N-methyldehydroalanine (Mdha) at position 7. nih.gov This unusual amino acid is typically formed from the precursor amino acid L-serine, which is incorporated by the NRPS and subsequently dehydrated and methylated. The double bond in the Mdha residue is a key feature for the covalent binding of cyanoginosins to protein phosphatases, which is the basis of their toxicity. researchgate.net

Environmental and Genetic Factors Influencing Biosynthesis

The production of this compound is not constant but is regulated by a complex network of environmental signals and genetic mechanisms. nih.gov

Environmental Factors:

Light: Light intensity is a critical factor influencing the transcription of the mcy gene cluster. nih.gov Studies have shown that the transcription of mcy genes, and consequently toxin production, increases as light intensity rises from dark to low-light conditions and again from medium to high-light conditions. nih.gov However, this positive correlation often holds only up to a certain light saturation point, above which toxin production can be suppressed or inhibited. nih.govresearchgate.net

Nutrients: The availability of nutrients such as nitrogen and phosphorus can affect toxin synthesis, although reports are sometimes contradictory. nih.govnih.gov Some studies suggest that microcystin production is positively correlated with the growth rate under nutrient-limiting conditions. nih.govasm.org However, increased nitrate availability appears to stimulate cyanobacterial growth and population density more than it directly induces the mcy operon. nih.gov

Temperature: Temperature can influence cyanobacterial growth rates and has been correlated with toxin concentrations in some field studies, though it is not considered the sole controlling factor. plos.orgresearchgate.net

Genetic Factors:

Gene Regulation: The mcy genes are organized into two polycistronic operons, mcyABC and mcyDEFGHIJ, which are transcribed from a central bidirectional promoter located between the mcyA and mcyD genes. nih.govnih.gov This arrangement allows for coordinated regulation of the entire biosynthetic pathway.

Recombination: There is strong evidence for both intragenic (within a single gene) and intergenic (between different genes) recombination within the mcy gene cluster. nih.govresearchgate.net Recombination events are particularly noted in the A-domains of mcyB1 and mcyC. nih.govresearchgate.netuni.lu This genetic exchange contributes significantly to the diversity of the mcy genes and, as a result, the variety of cyanoginosin isoforms produced by different strains. nih.govresearchgate.net

| Factor | Type | Influence on this compound Biosynthesis |

|---|---|---|

| Light Intensity | Environmental | Positively correlated with mcy gene transcription and toxin production up to a saturation point. nih.govnih.gov |

| Nutrients (N, P) | Environmental | Can influence toxin production, often linked to effects on overall cyanobacterial growth rate. nih.govnih.gov |

| Temperature | Environmental | Affects cyanobacterial growth and can correlate with toxin levels, but is not a sole predictor. plos.org |

| Gene Recombination | Genetic | Frequent recombination in mcyB and mcyC creates genetic diversity, leading to different toxin variants. nih.govnih.govresearchgate.net |

| Transcriptional Regulation | Genetic | The mcy gene cluster is organized as two operons controlled by a bidirectional promoter, allowing for coordinated gene expression. nih.govnih.gov |

Molecular Architecture and Conformational Studies of Cyanoginosin Yr

Core Cyclic Heptapeptide (B1575542) Structure

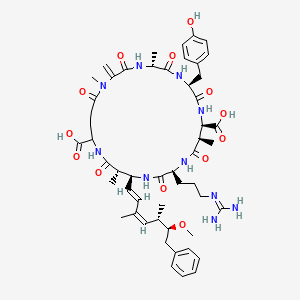

Cyanoginosins are fundamentally cyclic heptapeptides, meaning they consist of seven amino acid residues linked together in a ring structure wikipedia.orgnih.gov. This cyclic nature imparts a degree of chemical stability, making them resistant to degradation under various environmental conditions nih.gov. The general consensus for the core structure of microcystins, including Cyanoginosin YR, is a sequence that typically includes five conserved amino acids and two variable L-amino acids mdpi.comasm.orgoup.commdpi.com.

The conserved amino acids forming the backbone are:

D-Alanine (D-Ala) at position 1.

D-erythro-β-methyl-isoaspartic acid (D-MeAsp) at position 3.

A unique β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly abbreviated as Adda, at position 5. This residue is critical for the toxicity of microcystins and is also found in nodularins mdpi.comnih.govasm.orgoup.commdpi.com.

D-glutamic acid (D-Glu) at position 6.

N-methyldehydroalanine (Mdha) at position 7 mdpi.comasm.org.

The general cyclic heptapeptide formula is often represented as: cyclo(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷) mdpi.comasm.orgoup.commdpi.com.

Variable Amino Acid Residues and Their Impact on Structure

The structural diversity among cyanoginosins arises primarily from variations in the amino acid residues at positions 2 (denoted as X) and 4 (denoted as Z) wikipedia.orgmdpi.comasm.orgoup.commdpi.comresearchgate.netiarc.frpreprints.org. These positions are occupied by different L-amino acids, leading to the classification of various microcystin (B8822318) congeners, such as MC-LR (Leucine at position 2, Arginine at position 4) or MC-YR (Tyrosine at position 2, Arginine at position 4) iarc.frthermofisher.comscielo.org.mx.

For this compound, the specific amino acid sequence is characterized by:

Position 2 (X): L-Tyrosine (Tyr)

Position 4 (Z): L-Arginine (Arg)

Advanced Structural Elucidation Techniques

The definitive determination of cyanoginosin structures, including this compound, relies on a combination of sophisticated analytical techniques. These methods allow researchers to unravel the complex sequence, connectivity, and three-dimensional arrangement of the amino acids within the cyclic peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of peptides in solution mdpi.comrsc.orgnih.gov. NMR provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule. Techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Correlation (HSQC) are employed to identify individual amino acid spin systems and map out the peptide backbone mdpi.com. NMR studies can also reveal different conformational states that cyclic peptides may adopt in solution, providing insights into their dynamic behavior nih.gov.

Mass Spectrometry (MS) and High-Resolution Variants

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for identifying and characterizing cyanoginosins mdpi.commdpi.compreprints.orgthermofisher.comscielo.org.mxrsc.orgresearchgate.netmdpi.comisotope.comnih.gov. MS provides accurate molecular weight information, allowing for the determination of the molecular formula, while MS/MS fragmentation patterns reveal the sequence and structural features of the peptide mdpi.comthermofisher.comresearchgate.net. High-resolution mass spectrometry (HRMS) offers even greater precision, enabling the identification of novel or low-abundance variants based on accurate mass measurements mdpi.comresearchgate.net. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely adopted method due to its high specificity, sensitivity, and ability to analyze complex mixtures, facilitating the simultaneous quantification and identification of multiple microcystin congeners researchgate.netmdpi.comisotope.comnih.gov. For this compound, MS/MS fragmentation analysis typically yields characteristic fragment ions, such as those observed at m/z 1017, 599, and 916, which correspond to specific cleavages and substructures within the molecule thermofisher.com.

X-ray Crystallography and Computational Modeling for Conformation

X-ray crystallography offers the potential to determine the precise three-dimensional structure of molecules in the solid state, provided that suitable crystals can be obtained researchgate.netrsc.orgcanada.canih.gov. While obtaining well-defined crystals of microcystins themselves has historically been challenging, X-ray crystallography has been successfully applied to study the structures of microcystins when bound to their protein targets, such as protein phosphatases researchgate.netcanada.canih.gov. These studies have provided critical insights into the molecular mechanisms of toxicity. Computational modeling techniques can complement experimental data, aiding in the prediction and analysis of peptide conformations and interactions in both solution and crystalline states bakerlab.org.

Structural Homologies and Heterogeneities Among Cyanoginosins

Cyanoginosins exhibit a remarkable degree of structural homology due to their shared cyclic heptapeptide core, which includes the conserved Adda, D-MeAsp, D-Glu, D-Ala, and Mdha residues wikipedia.orgnih.gov. This conserved framework is essential for their biological activity mdpi.comnih.govasm.orgmdpi.comnih.gov. However, significant structural heterogeneity exists, primarily driven by variations in the amino acids at positions 2 and 4 wikipedia.orgmdpi.comasm.orgresearchgate.netiarc.frpreprints.org.

Over 250 different microcystin congeners have been identified, each representing a unique combination of amino acid substitutions and modifications wikipedia.orgmdpi.comresearchgate.netpreprints.org. This compound, with its L-Tyrosine at position 2 and L-Arginine at position 4, is one such variant. Its structure is homologous to MC-LR, differing only by the substitution of Leucine with Tyrosine at position 2 iarc.fr. Other forms of heterogeneity include demethylation of amino acids, such as D-MeAsp at position 3 or Mdha at position 7, or substitutions at other positions, such as D-Ala at position 1 mdpi.comresearchgate.netpreprints.org. Despite these variations, the fundamental cyclic heptapeptide structure and the presence of the Adda residue remain consistent across the cyanoginosin family, underscoring the conserved evolutionary and functional basis of these toxins.

Table 1: Common Cyanoginosin (Microcystin) Variants and Their Variable Amino Acids

| Cyanoginosin Variant | Amino Acid at Position 2 (X) | Amino Acid at Position 4 (Z) |

| This compound | L-Tyrosine (Tyr) | L-Arginine (Arg) |

| Microcystin-LR | L-Leucine (Leu) | L-Arginine (Arg) |

| Microcystin-RR | L-Arginine (Arg) | L-Arginine (Arg) |

| Microcystin-LA | L-Leucine (Leu) | L-Alanine (Ala) |

| Microcystin-YM | L-Tyrosine (Tyr) | L-Methionine (Met) |

| Microcystin-YA | L-Tyrosine (Tyr) | L-Alanine (Ala) |

| Microcystin-LF | L-Leucine (Leu) | L-Phenylalanine (Phe) |

| Microcystin-LW | L-Leucine (Leu) | L-Tryptophan (Trp) |

Compound List

this compound

Cyanoginosins

Microcystins (MCs)

Microcystin-LR (MC-LR)

Microcystin-RR (MC-RR)

Microcystin-LA (MC-LA)

Microcystin-YM (MC-YM)

Microcystin-YA (MC-YA)

Microcystin-LF (MC-LF)

Microcystin-LW (MC-LW)

Microcystin-HtyR

Microcystin-HilR

Microcystin-LY

Microcystin-WR

Microcystin-AR

Microcystin-LL

Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)

D-MeAsp (D-erythro-β-methyl-isoaspartic acid)

Mdha (N-methyldehydroalanine)

D-Ala (D-alanine)

D-Glu (D-glutamic acid)

D-Asp (D-aspartic acid)

Dhb (dehydrobutyrine)

Nodularin

Motuporin

Anatoxin-a

Cylindrospermopsin

Saxitoxins

Alkaloids

Lipopolysaccharides

Molecular Recognition and Functional Interaction Mechanisms of Cyanoginosin Yr

Protein Interaction Mechanisms

The principal mechanism of action for Cyanoginosin YR at the molecular level is its potent inhibition of the phosphoprotein phosphatase (PPP) family of enzymes. uni-konstanz.de This interaction is characterized by high affinity and specificity, leading to a disruption of the phosphorylation-dephosphorylation balance that governs numerous cellular processes. researchgate.net

This compound is a powerful inhibitor of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.gov The interaction is a sophisticated, multi-step process involving both non-covalent and covalent interactions. researchgate.net

The binding mechanism can be summarized in two distinct steps:

Rapid Non-Covalent Binding: The initial interaction is a fast, reversible binding of the toxin to the enzyme. researchgate.net This step is primarily driven by the unique (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) residue of this compound. researchgate.net The hydrophobic side chain of the Adda residue inserts into a hydrophobic groove near the active site of the phosphatase, effectively blocking the access of protein substrates to the catalytic center. researchgate.net Additional non-covalent interactions, such as hydrogen bonds between the glutamic acid residue of the toxin and the enzyme, further stabilize this initial complex. nih.gov

Slow Covalent Bond Formation: Following the initial non-covalent binding, a slower, time-dependent covalent bond is formed between the toxin and the phosphatase. researchgate.net This irreversible reaction occurs between the electrophilic carbon of the N-methyldehydroalanine (Mdha) residue of this compound and the thiol group of a specific cysteine residue within the phosphatase's catalytic domain (Cys-273 in PP1). dundee.ac.uk This covalent linkage effectively locks the enzyme in an inhibited state. researchgate.net The formation of this bond is considered a Michael-type addition reaction. uni-konstanz.de While the initial non-covalent binding is sufficient for potent inhibition, the subsequent covalent bond renders the inhibition irreversible. dundee.ac.uk

The affinity of this compound for PP1 and PP2A is exceptionally high, with inhibition constants (Ki) typically in the sub-nanomolar range, highlighting the potent nature of this molecular interaction. nih.gov

The binding of this compound to a serine/threonine protein phosphatase induces significant conformational changes in both the enzyme and the toxin itself, which are crucial for the stable inhibition of the enzyme.

Enzyme Conformational Changes: Crystal structures of PP1 complexed with microcystins reveal distinct changes in the active site region compared to the unbound enzyme. nih.gov The insertion of the Adda side chain into the hydrophobic pocket displaces water molecules and forces rearrangements of amino acid side chains lining this groove to accommodate the bulky ligand. This interaction physically obstructs the catalytic site, which contains essential metal ions (typically Mn²⁺/Fe²⁺), preventing the binding and dephosphorylation of substrate proteins. core.ac.uk The covalent attachment to the C-terminal groove further stabilizes this inhibited conformation. researchgate.net

Ligand Conformational Changes: Molecular dynamics simulations have shown that microcystin (B8822318) congeners like this compound are flexible molecules that can exist in different backbone conformations in solution. nih.govnih.gov Upon binding to the phosphatase, the toxin adopts a more rigid conformation that is complementary to the enzyme's binding pocket. uni-konstanz.denih.gov This "induced fit" mechanism, where the ligand's conformation shifts upon binding, contributes to the high stability and specificity of the toxin-enzyme complex. nih.govnih.gov

Insights from Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies have elucidated the specific molecular features of this compound that are critical for its interaction with protein phosphatases. These studies, which involve comparing the inhibitory potency of various natural and synthetic analogs, provide a detailed map of the molecular determinants of binding, independent of the ultimate biological outcomes.

The key structural components of this compound and their roles in molecular interactions are summarized below.

| Structural Component | Position | Role in Molecular Interaction with Protein Phosphatases |

| Adda Side Chain | 5 | The Adda residue is the most critical component for binding. Its extended hydrophobic chain fits snugly into a hydrophobic groove on the phosphatase surface, serving as the primary anchor for the toxin. The stereochemistry and length of this side chain are paramount for high-affinity interaction. researchgate.netnih.gov |

| γ-linked D-Glutamic acid (Glu) | 6 | The free carboxyl group of the glutamic acid residue forms important electrostatic interactions and hydrogen bonds with basic residues on the phosphatase, contributing significantly to the overall binding affinity. nih.gov |

| N-methyldehydroalanine (Mdha) | 7 | This unsaturated amino acid contains an electrophilic double bond that acts as a Michael acceptor. It forms an irreversible covalent bond with the thiol group of a specific cysteine residue (e.g., Cys-273 in PP1) in the phosphatase's C-terminal groove. dundee.ac.uk |

| L-Tyrosine (Y) | 2 | This variable amino acid influences the overall conformation of the cyclic peptide. The specific side chain can affect the toxin's affinity for the phosphatase, likely by subtly altering the orientation of the critical Adda and Glu residues. |

| L-Arginine (R) | 4 | In the bound state, the side chain of the arginine residue is directed away from the catalytic site of the phosphatase. nih.gov Consequently, variations at this position generally have a less pronounced effect on the direct inhibitory interaction compared to variations at other positions, such as position 2. |

| Cyclic Structure | - | The cyclic nature of the heptapeptide (B1575542) constrains the molecule into a specific saddle-shaped conformation. This pre-organization reduces the entropic penalty of binding and correctly positions the key interacting residues (Adda, Glu, Mdha) for optimal engagement with the enzyme. |

Interactions with Other Biomolecules

Beyond its primary interaction with protein phosphatases, this compound engages with other biomolecules, which are crucial for its transport into cells and its subsequent intracellular fate.

Transport Proteins: this compound, being a relatively large and hydrophilic cyclic peptide, cannot passively diffuse across cell membranes. Its entry into specific cells, particularly hepatocytes, is mediated by active transport. This process is facilitated by members of the Organic Anion Transporting Polypeptide (OATP) superfamily, which are multispecific membrane transporters. iaea.orgmdpi.com Studies have identified specific human OATPs that are responsible for the uptake of microcystins. mdpi.comd-nb.info

| Transport Protein | Gene | Primary Location | Role in this compound Interaction |

| OATP1B1 | SLCO1B1 | Basolateral membrane of hepatocytes | Mediates the high-affinity uptake of this compound from the blood into liver cells. mdpi.comd-nb.info |

| OATP1B3 | SLCO1B3 | Basolateral membrane of hepatocytes | Shares substrate specificity with OATP1B1 and also contributes significantly to the hepatic uptake of this compound. mdpi.comd-nb.info |

| OATP1A2 | SLCO1A2 | Blood-brain barrier, kidney, liver | Implicated in the transport of microcystins across the blood-brain barrier. mdpi.comuni.lu |

The interaction with these transporters is congener-specific, with the variable amino acids in the microcystin structure influencing the affinity for different OATP isoforms. d-nb.infonih.gov This transporter-mediated uptake explains the selective accumulation of this compound in the liver.

Enzymes and Other Proteins (Non-signaling): The reactive Mdha residue of this compound can also form covalent bonds with cysteine residues on proteins other than phosphatases. nih.gov This reactivity is particularly enhanced under conditions of oxidative stress, which can induce conformational changes in proteins that expose their cysteine residues. plos.org One important class of enzymes that interacts with microcystins is the Glutathione (B108866) S-transferases (GSTs) . nih.gov GSTs are key enzymes in cellular detoxification, catalyzing the conjugation of glutathione to xenobiotics. mdpi.com The interaction of this compound with GST can be part of a detoxification pathway, but it also demonstrates the toxin's ability to bind covalently to a broader range of intracellular proteins, potentially altering their function. nih.gov

Ecological Dynamics and Environmental Occurrence of Cyanoginosin Yr

Global Distribution and Regional Variability in Aquatic Ecosystems

Cyanoginosin YR is a globally distributed cyanotoxin, with its presence documented in freshwater ecosystems across numerous continents. It is frequently detected alongside other microcystin (B8822318) variants, most notably Microcystin-LR and -RR.

In Europe , studies have confirmed the presence of this compound in various water bodies. For instance, in Spain, an analysis of several reservoirs revealed that this compound was present in 50% of the samples in 2002 and 36% in 2003. riptideweb.com Research across Europe has shown a high similarity in the microcystin variants found in different lakes, with MC-LR, MC-RR, and MC-YR being the most commonly reported. plos.org However, regional differences exist, with some locations, such as Lake Tuusulanjärvi in Finland, showing a prevalence of demethylated microcystin variants. plos.org

In North America , this compound has been identified in lakes and rivers in the United States and Canada. A study of bloom assemblages from the Chowan River in North Carolina confirmed the presence of MC-YR, although it was less abundant than MC-LR and MC-RR. nih.gov In Michigan lakes, MC-YR was detected, but MC-RR showed the highest concentrations. researchgate.net The U.S. Environmental Protection Agency's National Lakes Assessment has detected microcystins in all contiguous 48 states, indicating the widespread potential for this compound occurrence. nih.gov

Asia also reports the presence of this compound in its freshwater systems. In China, studies in subtropical lakes have shown the presence of various microcystins, and research in Lake Taihu has identified MC-YR as one of the common congeners. ufrj.br A study in Meiktila Lake, Myanmar, also characterized Microcystis strains that produce a range of microcystins, including MC-YR. doi.org

The following table provides a summary of the reported occurrences of this compound in different global regions, highlighting its widespread but variable presence.

| Region | Location | Key Findings |

| Europe | Spanish Reservoirs | Detected in 36-50% of samples. riptideweb.com |

| Various European Lakes | Frequently observed alongside MC-LR and MC-RR. plos.org | |

| North America | Chowan River, North Carolina, USA | Present, but less abundant than MC-LR and MC-RR. nih.gov |

| Michigan Lakes, USA | Detected, with MC-RR being the most concentrated variant. researchgate.net | |

| Asia | Lake Taihu, China | Identified as a common microcystin congener. ufrj.br |

| Meiktila Lake, Myanmar | Produced by local Microcystis strains. doi.org |

Environmental Factors Influencing this compound Presence

The production and prevalence of this compound are intricately linked to a suite of environmental factors that govern the growth and toxin synthesis of the producing cyanobacteria.

Nutrient Availability and Eutrophication

Eutrophication, the enrichment of water bodies with nutrients, is a primary driver of cyanobacterial blooms and, consequently, this compound production. Both nitrogen (N) and phosphorus (P) are critical nutrients. While phosphorus has historically been considered the primary limiting nutrient in many freshwater systems, there is growing evidence that nitrogen also plays a significant role in controlling the growth and toxicity of cyanobacterial blooms. muni.cz

Research indicates that high concentrations of both nitrogen and phosphorus can fuel the growth of cyanobacteria and subsequent microcystin production. nih.gov In some highly phosphorus-enriched lakes, nitrogen availability may become the limiting factor for cyanobacterial growth. researchgate.net Studies have shown that the addition of nitrogen to eutrophic waters can significantly increase microcystin production. nih.gov The chemical form of nitrogen is also important, as some cyanobacteria, like Microcystis, have a high affinity for ammonium. nih.gov The ratio of nitrogen to phosphorus (N:P ratio) can also influence the composition of cyanobacterial communities, with low N:P ratios often favoring the dominance of nitrogen-fixing species. researchgate.net

Temperature and Light Regimes

Temperature and light are fundamental physical factors that regulate the metabolic processes of cyanobacteria, including the synthesis of this compound.

Temperature: Higher water temperatures generally favor the growth of cyanobacteria, such as Microcystis, which often thrive in warmer conditions. researchgate.net However, the relationship between temperature and microcystin production is complex. Some studies have found that toxin concentrations are most elevated at temperatures optimal for growth, typically between 15°C and 25°C, with reduced production at higher or lower temperatures. riptideweb.com Laboratory experiments have shown that a rise in temperature can significantly increase the expression of genes involved in microcystin synthesis. iastate.edu Conversely, other research suggests that while warming can promote the growth of some tropical Microcystis strains, these strains may become less toxic at higher temperatures. nih.gov

Light: As photosynthetic organisms, cyanobacteria are highly dependent on light. Light intensity can influence both their growth and the production of this compound. Research has shown that an increase in light intensity can lead to a shift in the types of microcystin congeners produced, including an enhancement of MC-YR release. ufrj.br Some studies have demonstrated a positive correlation between photosynthetically active radiation (PAR) and microcystin production up to a certain point, after which higher irradiances can inhibit toxin production. doi.orgresearchgate.net

The interplay between temperature and light can also have synergistic effects. For instance, the combination of increased temperature and decreased light levels has been shown to boost the dominance of bloom-forming cyanobacteria. epa.govresearchgate.net

Biological Interactions in Cyanobacterial Blooms

The presence and concentration of this compound are also shaped by a web of biological interactions within the aquatic ecosystem.

Allelopathy: this compound, like other microcystins, can have allelopathic effects, meaning it can inhibit the growth of other competing phytoplankton species. nih.gov This can create a competitive advantage for the toxin-producing cyanobacteria, contributing to their dominance during blooms. Studies have shown that microcystins can inhibit the growth and photosynthesis of green algae.

Grazing: Grazing by zooplankton and other filter-feeders can influence the biomass of cyanobacteria and the concentration of dissolved this compound. While some zooplankton may avoid consuming toxic cyanobacteria, others can ingest them. This grazing pressure can sometimes induce the release of toxins from cyanobacterial cells.

Bacterial Interactions: The microbial community associated with cyanobacterial blooms plays a crucial role in the fate of this compound. Some bacteria are known to degrade microcystins, breaking them down into less harmful substances. This biodegradation is an important natural process for the removal of these toxins from the environment. Conversely, some bacteria can live in close association with cyanobacteria and may even play a role in the synthesis of precursor molecules for toxins.

Spatiotemporal Dynamics in Natural Water Bodies

The concentration of this compound in lakes and reservoirs is not static; it exhibits significant variation over both time and space.

Temporal Dynamics: Seasonal changes are a major driver of the temporal dynamics of this compound. In temperate regions, concentrations are often highest in the late summer and early autumn, coinciding with peak cyanobacterial blooms. plos.org For example, a study in Daechung Reservoir, Korea, observed a dramatic increase in particulate microcystin concentrations from the beginning of August to early October. plos.org In a year-long study of Nanwan Reservoir, China, the highest concentrations of MC-LR, a related microcystin, were found in the summer. researchgate.net However, blooms can persist for longer periods, and in some cases, even under ice in winter, leading to a year-round presence of microcystins.

Spatial Dynamics: The distribution of this compound within a water body can be highly heterogeneous. Wind and water currents can cause the accumulation of cyanobacterial scums in specific areas, leading to localized "hotspots" of high toxin concentrations. iastate.edu In Upper Klamath Lake, Oregon, the spatial patterns of microcystins were found to directly reflect wind-driven circulation, with the highest concentrations accumulating along the western shoreline. iastate.edu The trophic status of a water body also influences spatial patterns; a study comparing two reservoirs in China found that the more eutrophic reservoir had significantly higher concentrations of both intracellular and extracellular microcystins, with MC-YR being a dominant variant. riptideweb.com

The following table illustrates the spatiotemporal variability of this compound and related microcystins in different water bodies.

| Water Body | Location | Temporal Pattern | Spatial Pattern | Dominant Microcystin Variants |

| Lutian Reservoir (Mesotrophic) | China | Weekly fluctuations from March to May. riptideweb.com | - | Intracellular: MC-YR; Extracellular: MC-LR. riptideweb.com |

| Lake Haitang (Light Eutrophic) | China | Weekly fluctuations from March to May; higher concentrations than Lutian Reservoir. riptideweb.com | - | Intracellular & Extracellular: MC-YR dominant, followed by MC-LR. riptideweb.com |

| Daechung Reservoir | Korea | Dramatic increase from August to early October. plos.org | - | MC-LR and MC-RR detected; MC-YR not detected in this study. plos.org |

| Upper Klamath Lake | USA | Seasonal blooms. iastate.edu | Accumulation in deeper areas and along the western shoreline due to wind-driven currents. iastate.edu | Not specified. |

| Nanwan Reservoir | China | Higher concentrations in summer and autumn. researchgate.net | - | MC-LR measured. researchgate.net |

Bioaccumulation and Biotransformation in Aquatic Organisms (excluding human food chain)

Once present in the water, this compound can be taken up by aquatic organisms, leading to its accumulation in their tissues. The fate of the toxin within these organisms is determined by processes of bioaccumulation and biotransformation.

Bioaccumulation: Aquatic organisms can be exposed to this compound through direct uptake from the water and by ingesting toxic cyanobacterial cells. The toxin has been shown to accumulate in a variety of organisms, including zooplankton, bivalves, and fish. riptideweb.comresearchgate.net The liver (or hepatopancreas in invertebrates) is often the primary site of accumulation due to its role in detoxification. riptideweb.com While trophic transfer of microcystins occurs, the prevailing evidence suggests a pattern of biodilution rather than biomagnification, meaning that the concentration of the toxin tends to decrease at higher trophic levels. nih.govdoi.org

Biotransformation: Aquatic organisms possess metabolic pathways to detoxify and eliminate this compound. A primary biotransformation pathway in eukaryotic cells involves the conjugation of the toxin with glutathione (B108866) (GSH), a cellular antioxidant. This initial step is followed by further enzymatic breakdown into less toxic metabolites that can be more easily excreted.

In addition to eukaryotes, certain bacteria have demonstrated the ability to degrade this compound. For example, the bacterium Sphingopyxis sp. USTB-05 has been shown to biodegrade MC-YR through a specific enzymatic pathway. This process begins with the cleavage of the cyclic peptide structure between the Adda and Arginine amino acid residues, forming a linear intermediate. This is followed by further enzymatic cleavage into smaller peptides and individual amino acids, such as Tyrosine. plos.org

The following table summarizes the key processes of bioaccumulation and biotransformation of this compound in aquatic organisms.

| Organism Group | Bioaccumulation Findings | Biotransformation Pathways |

| Zooplankton | Efficient accumulators of microcystins, serving as a potential vector to higher trophic levels. ufrj.br | Limited information on specific pathways for MC-YR. |

| Bivalves | Accumulate microcystins in their tissues, with varying capacities among different species. | Can metabolize and depurate toxins. |

| Fish | Accumulation primarily in the liver, with lower levels in muscle tissue. Omnivorous and phytoplanktivorous fish often show higher levels. nih.gov | Detoxification primarily through the glutathione conjugation pathway. |

| Bacteria | Capable of degrading MC-YR. plos.org | Enzymatic cleavage of the cyclic structure followed by further breakdown into smaller peptides and amino acids (e.g., by Sphingopyxis sp.). plos.org |

Advanced Analytical Research Methodologies for Cyanoginosin Yr

Emerging Sensor Technologies and Molecular Methods for Detection

The landscape of cyanotoxin analysis has been significantly enhanced by the development of novel biosensors and molecular techniques. These methods aim to provide faster, more sensitive, and often more specific detection capabilities compared to conventional approaches.

Biosensors

Biosensors represent a class of analytical devices that integrate a biological recognition element with a physicochemical transducer to generate a measurable signal. For the detection of microcystins, including Cyanoginosin YR, aptamer-based biosensors have emerged as a promising technology. Aptamers are short, synthetic single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, similar to antibodies.

Research has demonstrated the selection of DNA aptamers that exhibit high affinity and specificity for various microcystin (B8822318) congeners, including MC-LR, MC-YR, and MC-LA nih.gov. These aptamers can be integrated into various transducer platforms, such as electrochemical sensors. Electrochemical aptasensors have shown remarkable sensitivity, achieving detection limits as low as 10 pM for microcystin detection nih.gov. These sensors operate by detecting changes in electrical signals (e.g., current, impedance) that occur when the aptamer binds to the target toxin. Optical biosensors, including those utilizing fluorescence resonance energy transfer (FRET) or upconversion nanoparticles (UCNP), have also been developed for microcystin detection, offering signal-off or signal-on detection mechanisms researchgate.net. The advantage of aptasensor technology lies in its in vitro synthesis, which avoids ethical concerns related to animal use and offers high performance, including selectivity, specificity, and accuracy, with detection limits often well below regulatory thresholds researchgate.netmdpi.com.

Molecular Methods (e.g., qPCR for biosynthetic genes)

Molecular methods, particularly quantitative Polymerase Chain Reaction (qPCR), have become invaluable tools for the indirect detection and quantification of toxin-producing cyanobacteria by targeting genes involved in toxin biosynthesis. Microcystins, including this compound, are synthesized by large multienzyme complexes encoded by gene clusters, such as the mcy operon researchgate.netgeneticpcr.comresearchgate.net.

qPCR assays can be designed to amplify specific genes within these operons, such as mcyE, mcyA, or mcyG, which are essential for microcystin synthesis researchgate.netnih.gov. The presence and abundance of these genes in environmental samples (e.g., water, sediment) can be correlated with the potential for microcystin production by cyanobacterial populations researchgate.netresearchgate.netnih.govoup.com. These molecular approaches provide a means to assess the presence of toxigenic strains even when toxin concentrations are below the detection limits of chemical methods or when the cyanobacteria are not actively producing toxins researchgate.net. The sensitivity of qPCR assays can range from detecting 10² to 10⁶ gene copies per reaction, enabling the detection of potentially toxic cyanobacteria in both laboratory and field samples researchgate.net. Multiplex qPCR assays have also been developed to simultaneously detect multiple target genes, allowing for the simultaneous identification of various toxin-producing cyanobacteria in complex bloom scenarios researchgate.net.

Inter-Method Comparison and Validation in Research

The validation and comparison of different analytical methods are critical for ensuring the reliability and accuracy of cyanotoxin monitoring data. Various techniques, including High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assays (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS), biosensors, and qPCR, are employed for microcystin analysis.

HPLC, often coupled with UV or diode array detection, is a well-established chemical method for separating and quantifying microcystins, including MC-YR. Methods have been developed and validated for MC-YR, MC-LR, and MC-RR using HPLC, with reported precision (relative standard deviations) below 11% and trueness (mean extraction recovery) ranging from 85.5% to 113% researchgate.netcanada.ca. LC-MS/MS offers higher specificity and sensitivity, enabling the detection of specific congeners like MC-YR and MC-RR in complex matrices such as fish and crayfish tissues nih.gov. ELISA methods provide rapid screening capabilities and can exhibit broad cross-reactivity to various microcystin congeners, with limits of quantitation for total microcystins in drinking water as low as 0.04 µg/L acs.org. However, ELISA results may sometimes underestimate total microcystins compared to physicochemical methods canada.ca.

Biosensors, as discussed, offer the potential for rapid, on-site detection with low detection limits nih.govresearchgate.net. Molecular methods like qPCR provide information on the genetic potential for toxin production, serving as an early warning system researchgate.netresearchgate.net. While qPCR does not directly measure the toxin, it can indicate the presence of toxin-producing genes, which is often correlated with toxin presence geneticpcr.com.

Validation studies are essential for all methods. This includes assessing parameters such as limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and specificity. The availability of reliable standards is crucial for method validation and accurate cross-reactivity studies acs.org. Comparative studies have shown that while ELISA and HPLC-UV can yield comparable results, variations in standards and matrix effects can influence comparisons with LC-MS/MS canada.caacs.org. The choice of method often depends on the specific application, required sensitivity, throughput, and available resources. For instance, HPLC and LC-MS are generally used for precise quantification, while ELISA and biosensors are suitable for rapid screening, and qPCR is used to assess the genetic potential of cyanobacterial populations.

| Analytical Method | Key Features for Microcystin Detection | Typical Detection Limit (Example) | Validation Aspects Mentioned |

| HPLC | Separation and quantification of congeners (e.g., MC-YR) | Varies by detector; UV detection often in ng/mL range | Precision (RSD < 11%), Trueness (85.5-113%) researchgate.net |

| LC-MS/MS | High specificity and sensitivity for congener identification | Often in pg/mL or low ng/L range nih.gov | Method validation for tissues nih.gov |

| ELISA | Rapid screening, broad cross-reactivity | Total MCs: ~0.04 µg/L acs.org | Comparable results to HPLC/LC-MS/MS in some studies canada.ca |

| Biosensors (Aptasensors) | High affinity, specificity, potential for real-time detection | As low as 10 pM nih.gov | Sensitive and congener-specific detection nih.gov |

| qPCR | Detection of toxin biosynthesis genes (mcy genes) | 10²-10⁶ gene copies/reaction researchgate.net | Correlation with toxin production potential researchgate.netresearchgate.net |

Compound Name Table

| Common Name | Scientific Name/Synonym |

| This compound | Microcystin-YR (MC-YR) |

| Cyanoginosin-LR | Microcystin-LR (MC-LR) |

| Cyanoginosin-LA | Microcystin-LA (MC-LA) |

| Cyanoginosin-RR | Microcystin-RR (MC-RR) |

| Cyanoginosin-YA | Microcystin-YA (MC-YA) |

| Cyanoginosin-YM | Microcystin-YM (MC-YM) |

| Nodularin | Nodularin (NOD) |

| Microcystin | MC |

Environmental Transformation and Degradation Pathways of Cyanoginosin Yr

Fate in Sediment and Water Column

The fate of Cyanoginosin YR in aquatic ecosystems is significantly influenced by its partitioning between the water column and sediment, as well as the prevailing environmental conditions that promote or inhibit its degradation.

Partitioning and Persistence: this compound, along with other microcystin (B8822318) congeners like MC-RR, exhibits a strong affinity for sediment particles researchgate.net. This adsorption to sediment can lead to its removal from the water column, with studies indicating that these congeners may not be detected in pore waters despite their presence on sediment particles researchgate.net. This suggests that sediments can act as a sink for this compound. However, field observations have not consistently shown differences in congener composition between the water column and sediments, implying complex interactions and potential release mechanisms researchgate.net. Once released into the water column, microcystins, including MC-YR, are generally water-soluble and can persist due to their stable cyclic peptide structure iarc.fr.

Degradation Mechanisms: The degradation of this compound in the environment occurs through a combination of abiotic and biotic processes.

Abiotic Degradation: While microcystins are generally resistant to many abiotic factors, processes such as dilution, photodegradation, and changes in pH and temperature can contribute to their breakdown researchgate.netiarc.fr. However, these processes are often slower compared to biotic degradation.

Biotic Degradation (Biodegradation): Microbial degradation is considered a highly efficient, cost-effective, and environmentally friendly method for removing microcystins from aquatic environments mdpi.comresearchgate.net. Various bacteria, notably species within the Sphingomonas genus, have been identified as capable of degrading microcystins, including MC-YR mdpi.comresearchgate.netresearchgate.net. These microorganisms can utilize microcystins as a source of carbon and energy researchgate.net.

The speed and efficiency of biodegradation are influenced by several environmental factors, including temperature, the composition and abundance of the bacterial community, and the initial concentration of the toxin researchgate.netnih.gov.

Influence of Temperature on Biodegradation: Studies have indicated that temperature plays a significant role in the biodegradation rates of microcystins by specific bacterial strains. For instance, Sphingomonas species have demonstrated the ability to decompose MC-YR, with effective degradation observed within a temperature range of 11°C to 30°C. The degradation rates tend to be faster at higher temperatures within this range researchgate.net.

| Factor | Effect on MC-YR Biodegradation (by Sphingomonas sp.) |

| Temperature | Effective between 11°C and 30°C; faster at higher temperatures |

Summary of Degradation Pathways: When released from cyanobacterial cells, dissolved cyanotoxins like this compound are subject to degradation over days to weeks researchgate.net. The primary pathways involve:

Sorption: Adsorption to sediment particles, leading to accumulation in benthic environments researchgate.net.

Biodegradation: Microbial breakdown by specialized bacteria, influenced by factors like temperature and microbial community structure mdpi.comresearchgate.netresearchgate.net.

Abiotic Processes: Contribution from dilution, photodegradation, and chemical factors, though often less significant than biodegradation researchgate.netiarc.fr.

The persistence of this compound in aquatic systems is thus a dynamic interplay between its tendency to sorb to sediments and the rate at which it is biologically degraded in both the water column and sediment matrices.

Compound Names Mentioned:

| Compound Name | Description |

|---|---|

| This compound | A specific hepatotoxic microcystin congener. |

| Microcystin-YR | An alternative name for this compound. |

| Microcystin-RR | Another common microcystin congener. |

| Microcystin-LR | A widely studied and prevalent microcystin congener. |

Comparative Biochemistry and Chemotaxonomy of Cyanoginosin Yr

Relationships with Other Microcystin (B8822318) Congeners (e.g., LR, RR, LA)

Microcystins, also known as cyanoginosins, are cyclic heptapeptides characterized by a common structure: cyclo-(-D-Ala-L-X-D-MeAsp-L-Z-Adda-D-Glu-Mdha). The structural diversity within this family, which includes over 250 known variants, arises primarily from variations in the two L-amino acids at positions X and Z. frontiersin.orgwikipedia.orgmdpi.com Cyanoginosin YR (MC-YR) is distinguished by the presence of Tyrosine (Y) at the variable position X and Arginine (R) at the variable position Z. rsc.org

This variation in amino acid composition at positions 2 and 4 is the primary basis for the nomenclature of different microcystin congeners, such as MC-LR (Leucine and Arginine), MC-RR (Arginine and Arginine), and MC-LA (Leucine and Alanine). researchgate.netpurdue.edu The unique side chains of these amino acids contribute to differences in the physicochemical properties and, consequently, the biological activity and toxicity of each congener. purdue.edunih.gov For instance, the aromatic hydroxyl group of the tyrosine residue in this compound can influence its polarity and potential for intermolecular interactions compared to the aliphatic side chain of leucine in MC-LR or the basic guanidinium group of arginine in MC-RR.

The biosynthesis of these congeners is governed by a large multienzyme complex encoded by the microcystin synthetase (mcy) gene cluster. nih.gov The modular nature of the nonribosomal peptide synthetase (NRPS) domains within this cluster allows for the incorporation of different amino acids at the variable positions, leading to the production of a suite of microcystin variants by a single cyanobacterial strain. nih.gov The presence of this compound alongside other congeners like MC-LR and MC-RR in bloom samples is a common observation. nih.govwho.int

| Congener | Amino Acid at Position X | Amino Acid at Position Z |

|---|---|---|

| This compound (MC-YR) | Tyrosine (Y) | Arginine (R) |

| Microcystin LR (MC-LR) | Leucine (L) | Arginine (R) |

| Microcystin RR (MC-RR) | Arginine (R) | Arginine (R) |

| Microcystin LA (MC-LA) | Leucine (L) | Alanine (A) |

Commonalities and Distinctions with Nodularin

Nodularin, another potent hepatotoxin produced by cyanobacteria, shares significant structural and functional homology with microcystins, including this compound. wikipedia.org Both are cyclic peptides containing the unique C20 amino acid, 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda), which is essential for their toxicity. purdue.edunih.gov Both toxins exert their primary toxic effect through the inhibition of protein phosphatases 1 and 2A. nih.govnih.gov

However, there are fundamental structural distinctions. Microcystins are heptapeptides, whereas nodularins are cyclic pentapeptides. researchgate.netresearchgate.net Nodularin lacks the D-Ala and L-X amino acid residues present in the microcystin structure. researchgate.net Furthermore, nodularin contains N-methyldehydrobutyrine (Mdhb) in place of the N-methyldehydroalanine (Mdha) found in microcystins. researchgate.netresearchgate.net These structural differences are reflected in their biosynthetic pathways. It is hypothesized that the nodularin synthetase gene cluster evolved from the microcystin synthetase gene cluster through the deletion of the gene modules responsible for the incorporation of D-Ala and the variable L-amino acid (X). researchgate.net This suggests that nodularins can be considered as structurally condensed variants of microcystins. researchgate.net

| Feature | Microcystins (e.g., this compound) | Nodularin |

|---|---|---|

| Peptide Structure | Cyclic Heptapeptide (B1575542) | Cyclic Pentapeptide |

| Amino Acid Residues | 7 | 5 |

| Variable Amino Acid at Position X | Present (e.g., Tyrosine in YR) | Absent |

| D-Alanine Residue | Present | Absent |

| Dehydroamino Acid | N-methyldehydroalanine (Mdha) | N-methyldehydrobutyrine (Mdhb) |

Structural Elucidation in Comparative Studies

The structure of this compound, along with other variants like LR, YA, and YM, was determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.orgepa.gov These comparative studies were instrumental in establishing the conserved cyclic heptapeptide backbone and identifying the variable amino acid residues that define each congener. The elucidation of the novel β-amino acid, Adda, was a critical step in understanding the structure of this entire class of toxins. rsc.org

Phylogenetic Implications of this compound Production

The production of this compound and other microcystins is not randomly distributed among cyanobacteria but is rather linked to specific phylogenetic lineages. The ability to synthesize microcystins is conferred by the mcy gene cluster, and the presence and sequence of these genes are used as markers in phylogenetic studies. nih.govnih.gov Genera known to produce microcystins include Microcystis, Anabaena (now Dolichospermum), Planktothrix, and Nostoc. wikipedia.orgnih.gov

Phylogenetic analyses based on both housekeeping genes (like 16S rRNA) and the mcy genes themselves have revealed that the mcy gene cluster has a long evolutionary history within the cyanobacteria. nih.govmdpi.com The sporadic distribution of microcystin production among modern cyanobacterial species suggests that the ability to produce these toxins has been lost in multiple lineages over time. nih.gov Conversely, the presence of the mcy genes in a particular species provides strong evidence of its potential to produce a range of microcystin congeners, including this compound.

The diversity of microcystin congeners produced by a single species or strain can also have chemotaxonomic significance. For example, the relative abundance of different microcystin variants, such as the ratio of MC-YR to MC-LR, can sometimes be characteristic of specific cyanobacterial populations or chemotypes. plos.org The study of the genetic diversity within the mcy gene cluster, particularly in the regions responsible for incorporating the variable amino acids, can provide further insights into the evolutionary relationships between different microcystin-producing strains and the biogeographical distribution of specific congeners. researchgate.net The evolution of the biosynthetic pathways for these toxins is a key area of research, with evidence suggesting that these pathways have been shaped by both vertical descent and horizontal gene transfer. nih.gov

Genomic and Metagenomic Research on Cyanoginosin Yr

Genomic Diversity of Cyanoginosin-Producing Strains

Cyanoginosin YR is a variant of the microcystin (B8822318) family of toxins, cyclic heptapeptides produced by several genera of cyanobacteria. The most well-known producers of microcystins are species of Microcystis, particularly Microcystis aeruginosa. However, not all strains of M. aeruginosa are capable of producing microcystins, and those that do can produce a variety of different congeners.

Genomic studies have revealed considerable diversity among Microcystis strains. Strains that produce microcystins, including this compound, possess the microcystin synthetase (mcy) gene cluster. nih.govmdpi.com Toxic and non-toxic strains of M. aeruginosa can coexist within the same water body. nih.gov The production of different microcystin variants, such as those containing Leucine (L) and Arginine (R) (MC-LR) or Tyrosine (Y) and Arginine (R) (this compound), is determined by the genetic makeup of the mcy gene cluster. researchgate.net For instance, some strains of M. aeruginosa and M. viridis have been found to produce microcystin-RR, -YR, and -LR. researchgate.net

The genomic plasticity of Microcystis aeruginosa is a key factor in its ecological success and the diversity of its secondary metabolites. nih.gov This plasticity is driven by a high proportion of repeat sequences, insertion sequences, and genes related to transposases and endonucleases compared to other cyanobacteria. researchgate.net This genomic variability contributes to the wide range of microcystin variants observed.

Below is a table summarizing some of the Microcystis aeruginosa strains and their documented production of microcystin variants, including this compound.

| Strain | Documented Microcystin Variants Produced | Key Genomic Features |

| Microcystis aeruginosa S-70 | Multiple microcystin variants | Possesses a complete 55-kb mcy gene cluster responsible for the synthesis of all its microcystin variants. researchgate.net |

| Microcystis aeruginosa K-139 | Multiple microcystin variants | Contains a complete 55-kb mcy gene cluster. researchgate.net |

| Microcystis aeruginosa PCC 7806 | Multiple microcystin variants | Harbors a complete 55-kb mcy gene cluster and exhibits significant genome plasticity. nih.govresearchgate.net The reference strain for many comparative genomic and metagenomic studies. nih.gov |

| Microcystis viridis | Microcystin-RR, -YR, -LR | The primary microcystin variant produced is often microcystin-RR. researchgate.net |

Comparative Genomics of Biosynthetic Gene Clusters

The biosynthesis of this compound is governed by the mcy gene cluster, which encodes a large multienzyme complex of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.gov This gene cluster is typically around 55 kb in size and consists of 10 genes, mcyA through mcyJ, arranged in two divergent operons. researchgate.net

Studies have shown that recombination events between the A domains of mcyB1 (the first module of mcyB) and mcyC are a significant source of genetic and, consequently, chemical diversity in microcystins. d-nb.info This recombination can lead to the production of different microcystin variants by a single strain. For example, a recombination event that replaces the mcyB B1 domain with the mcyC C1 domain can lead to the production of both microcystin-LR and microcystin-RR. nih.gov

The table below provides a comparative overview of the key genes within the mcy cluster responsible for the variable amino acid composition in different microcystin variants.

| Gene Module | Function in Microcystin Biosynthesis | Variation Leading to this compound |

| mcyB1 | Incorporates the variable amino acid at position 2 (X) | The adenylation domain specifically recognizes and activates Tyrosine (Y). |

| mcyC | Incorporates the variable amino acid at position 4 (Z) | The adenylation domain specifically recognizes and activates Arginine (R). |

| mcyA | Involved in the initial steps of peptide synthesis | Shows evidence of intragenic recombination, contributing to the overall genetic diversity of the mcy cluster. nih.gov |

| mcyD | A polyketide synthase involved in the synthesis of the Adda moiety | Generally more conserved than mcyA, mcyB, and mcyC. nih.gov |

| mcyE | Involved in the synthesis and incorporation of the Adda moiety | Often used as a marker gene for detecting the potential for microcystin production in environmental samples. plos.org |

| mcyG | A hybrid NRPS-PKS | Shows some evidence of recombination, contributing to the mosaic structure of the mcy gene cluster. |

| mcyJ | A putative O-methyltransferase | Generally conserved and has been suggested as a suitable marker for studying the variability of toxic populations. researchgate.net |

Horizontal Gene Transfer and Evolutionary Dynamics of Cyanoginosin Genes

The evolutionary history of the mcy gene cluster is complex and is thought to involve both vertical inheritance and horizontal gene transfer (HGT). Phylogenetic analyses suggest that the mcy gene cluster is ancient and was likely present in the common ancestor of the various cyanobacterial genera that produce microcystins today. nih.gov The sporadic distribution of the mcy genes among contemporary cyanobacteria is thought to be a result of gene loss in many lineages rather than recent widespread HGT of the entire cluster. researchgate.net

However, there is strong evidence for recombination within the mcy gene cluster, which plays a crucial role in the diversification of microcystin variants. nih.gov Both intragenic (within a single mcy gene) and intergenic (between different mcy genes) recombination events have been documented. nih.gov The adenylation domains of mcyB1 and mcyC have been identified as recombination hotspots. d-nb.info These recombination events can alter the substrate specificity of the NRPS modules, leading to the incorporation of different amino acids and the production of novel microcystin congeners like this compound.

While the wholesale transfer of the entire mcy cluster between distantly related cyanobacteria appears to be rare, the transfer of parts of the cluster or individual genes may occur more frequently, contributing to the mosaic genetic structure of the mcy operon. nih.gov The high degree of genomic plasticity in Microcystis aeruginosa likely facilitates such genetic exchange and recombination events. nih.gov

Metagenomic Approaches for Discovering Novel Cyanoginosin Variants and Producers

Metagenomics, the study of genetic material recovered directly from environmental samples, has become a powerful tool for investigating the diversity and distribution of microcystin-producing cyanobacteria and their toxins without the need for cultivation. nih.gov By sequencing the total DNA from a water sample, researchers can identify the presence and abundance of mcy genes, providing an indication of the potential for microcystin production in that environment. oszk.hu

Metagenomic studies have revealed the co-occurrence of different mcy genotypes in natural cyanobacterial blooms. nih.gov For example, analyses of water samples from Lake Erie have identified three distinct mcy genotypes in Microcystis populations: a complete mcy operon, a partial operon (containing mcyA-C but missing mcyD-J), and strains lacking the mcy genes altogether. nih.gov The relative abundance of these genotypes can shift both spatially and temporally. nih.gov

Furthermore, metagenomic data can provide insights into the specific types of microcystin variants that may be produced. By analyzing the sequences of the variable adenylation domains within the mcyB and mcyC genes recovered from environmental DNA, scientists can predict the potential for the production of specific congeners, including this compound. nih.gov For instance, the detection of mcyB sequences with a high similarity to those known to incorporate tyrosine would suggest the potential for this compound production in that ecosystem.

Metatranscriptomics, the study of gene expression in a community of organisms, complements metagenomics by providing information on which genes are actively being transcribed. This approach can help to determine if the mcy genes identified in a metagenome are actually being expressed, indicating active microcystin biosynthesis. nih.gov

Future Directions in Cyanoginosin Yr Academic Research

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of microcystins, including MC-YR, is a complex process orchestrated by a large gene cluster known as the mcy operon mdpi.compublish.csiro.auunesp.br. This operon encodes a suite of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) that assemble the peptide chain and incorporate unique amino acids wikipedia.orgmdpi.comunesp.broup.com. Recent investigations have identified strains possessing partial mcy operons, suggesting that even truncated gene clusters can lead to the production of novel peptide constructs nih.gov. Future research should aim to:

Identify Novel Enzymes and Pathway Variants: Further exploration of cyanobacterial genomes and transcriptomes could uncover previously unknown enzymes or variations within the mcy gene cluster that contribute to the production of MC-YR or other microcystin (B8822318) variants publish.csiro.auunesp.broup.com. Understanding these variations is crucial for a complete picture of microcystin diversity.

Characterize Enzyme Function and Regulation: Detailed biochemical and genetic studies are needed to elucidate the precise roles of individual enzymes encoded by the mcy genes in the synthesis and cyclization of MC-YR. This includes understanding the regulatory mechanisms that control the expression of these genes in response to environmental cues who.intacs.org.

Investigate Non-Canonical Biosynthetic Routes: While the mcy cluster is the primary known pathway, future research could explore whether alternative or convergent biosynthetic routes exist for MC-YR or its precursors in different cyanobacterial species or under specific environmental conditions.

Development of Advanced Non-Invasive Research Methodologies

Accurate and efficient detection of cyanotoxins is paramount for environmental monitoring and research. Traditional methods, while effective, can be time-consuming or require significant sample preparation iarc.frnih.gov. Future research should focus on developing and refining advanced, non-invasive methodologies:

Next-Generation Biosensors: The development of highly sensitive, specific, and portable biosensors for real-time, on-site detection of MC-YR is a critical future direction mdpi.com. These could utilize electrochemical, optical, or molecular recognition principles.

Advanced Spectroscopic Techniques: Methods such as native mass spectrophotometry are emerging as rapid alternatives for identifying and quantifying cyanobacterial metabolites, including MC-YR, directly from environmental samples nih.gov. Further development and validation of these techniques are warranted.

High-Throughput Screening Platforms: The creation of integrated analytical platforms that combine sample preparation, separation (e.g., advanced liquid chromatography), and detection (e.g., high-resolution mass spectrometry) will accelerate the discovery and characterization of MC-YR and related compounds in complex environmental matrices mdpi.comnih.gov.

Flow Cytometry and Imaging: Techniques like FlowCam can provide rapid enumeration and characterization of cyanobacterial populations, offering indirect insights into potential toxin production dynamics nih.gov.

Integration of Multi-Omics Data for Comprehensive Understanding

The advent of multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the intricate biological processes underlying MC-YR production and its interactions within ecosystems bgsu.eduglos.orgnih.gov. Future research should prioritize:

Synergistic Data Integration: Developing and utilizing integrated databases, such as the Great Lakes Atlas for Multi-omics Research (GLAMR), will be crucial for combining diverse 'omics datasets with environmental parameters bgsu.eduglos.org. This integration can reveal complex relationships between environmental factors, gene expression, metabolic pathways, and MC-YR production.

Systems Biology Approaches: Applying systems biology frameworks to multi-omics data will enable a holistic understanding of how cellular networks respond to environmental changes, leading to variations in MC-YR synthesis and accumulation nih.gov.

Metabolomic Profiling: Comprehensive metabolomic studies can identify not only MC-YR but also other co-produced secondary metabolites, providing a broader chemical profile of toxin-producing cyanobacteria and their potential ecological roles researchgate.net.

Predictive Modeling of Environmental Dynamics

Understanding how environmental factors influence the prevalence and concentration of MC-YR is essential for predicting bloom events and assessing potential risks who.intacs.org. Future research should focus on:

Advanced Environmental Modeling: Developing sophisticated predictive models that integrate data on nutrient availability (nitrogen, phosphorus), water temperature, light intensity, pH, and climate change projections to forecast MC-YR bloom formation and distribution who.intacs.orgresearchgate.net.